molecular formula C13H14N4O3 B5871948 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde

4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde

Cat. No. B5871948
M. Wt: 274.28 g/mol
InChI Key: PJSIZGZDHKTMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTMM, and it is a highly reactive coupling reagent used in peptide synthesis, oligonucleotide synthesis, and other biochemical reactions.

Mechanism of Action

The mechanism of action of DMTMM involves the activation of carboxylic acids by forming an active ester intermediate. This intermediate reacts with the amine group of the incoming amino acid, leading to the formation of a peptide bond. The high reactivity of DMTMM is due to the presence of the triazine ring, which stabilizes the intermediate and promotes the reaction.
Biochemical and Physiological Effects:
DMTMM has no known biochemical or physiological effects as it is mainly used as a coupling reagent in biochemical reactions. However, it is important to note that DMTMM should be handled with care as it is highly reactive and can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMTMM as a coupling reagent is its high reactivity, which allows for rapid and efficient coupling of amino acids. It is also highly soluble in polar solvents, which makes it easy to handle and work with. However, DMTMM has some limitations as it can be unstable in the presence of moisture and can decompose over time. It is also relatively expensive compared to other coupling reagents.

Future Directions

There are several future directions for research on DMTMM. One area of research is the development of new coupling reagents that are more stable and less expensive than DMTMM. Another area of research is the optimization of the synthesis method to improve the yield and purity of DMTMM. Additionally, there is a need for further research on the mechanism of action of DMTMM and its potential applications in other fields such as drug discovery and materials science.
Conclusion:
In conclusion, 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde or DMTMM is a highly reactive coupling reagent that has gained significant attention in the field of scientific research. Its high reactivity and solubility make it an effective reagent in peptide synthesis, oligonucleotide synthesis, and other biochemical reactions. However, it has some limitations and requires careful handling. There are several future directions for research on DMTMM, including the development of new coupling reagents and optimization of the synthesis method.

Synthesis Methods

DMTMM is synthesized by reacting 4-(dimethylamino) pyridine with 6-methoxy-1,3,5-triazine-2-ol in the presence of benzaldehyde. The reaction produces a white crystalline powder that is highly soluble in polar solvents such as water, methanol, and acetonitrile.

Scientific Research Applications

DMTMM is widely used as a coupling reagent in peptide synthesis, oligonucleotide synthesis, and other biochemical reactions. It has been shown to be a highly effective reagent in the synthesis of peptides and other biologically active compounds. The high reactivity of DMTMM allows for rapid and efficient coupling of amino acids, which leads to the formation of peptide bonds. DMTMM has also been used in the synthesis of oligonucleotides, which are short DNA or RNA molecules that are used in various applications such as gene therapy and DNA sequencing.

properties

IUPAC Name

4-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-17(2)11-14-12(19-3)16-13(15-11)20-10-6-4-9(8-18)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSIZGZDHKTMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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